molecular formula C22H19N3O4S B2365907 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1705944-30-4

3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2365907
CAS No.: 1705944-30-4
M. Wt: 421.47
InChI Key: VZFIAKBCVQVZIJ-UHFFFAOYSA-N
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Description

3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical compound characterized by the integration of diverse functional groups. Its complex molecular structure encompasses a thiophene ring, a 1,2,4-oxadiazole moiety, a piperidine ring, and a chromenone core. This unique blend of structures bestows the compound with multifaceted chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:

  • Formation of the 1,2,4-oxadiazole ring: This step usually starts with the cyclization of thiosemicarbazide and an appropriate carboxylic acid under dehydrating conditions.

  • Attachment of the thiophene ring: Thiophene can be integrated into the structure through a series of halogenation and coupling reactions.

  • Introduction of the piperidine ring: This step involves the alkylation of piperidine with the oxadiazole-containing intermediate.

  • Formation of the chromenone core: The final step includes cyclization and functionalization of the chromenone skeleton.

Industrial production methods: The industrial synthesis of this compound would follow similar steps but on a larger scale with optimizations for yield and purity. This might include:

  • Automated synthesis reactors: for precise control of reaction conditions.

  • Purification techniques: like recrystallization, chromatography, and distillation.

  • Quality control measures: such as NMR, mass spectrometry, and HPLC to ensure consistency.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly involving the thiophene ring and piperidine nitrogen.

  • Reduction: Reduction can modify the oxadiazole ring, affecting the electronic properties.

  • Substitution: Various electrophilic and nucleophilic substitutions can occur on the thiophene and chromenone rings.

Common reagents and conditions:

  • Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C catalyst.

  • Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major products formed:

  • Oxidation products: Sulfoxides or sulfones from the thiophene ring.

  • Reduction products: Modified oxadiazole rings.

  • Substitution products: Varied functionalized thiophene and chromenone derivatives.

Scientific Research Applications

3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a wide range of applications:

  • Chemistry: Used in designing complex molecular frameworks for material science.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: Potentially used in manufacturing specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through:

  • Molecular interactions: Binding to specific enzymes or receptors, altering their activity.

  • Pathways involved: May include inhibition of specific enzyme pathways, modulation of receptor signaling, or interaction with nucleic acids.

  • Biological targets: Enzymes, receptors, and possibly DNA or RNA.

Comparison with Similar Compounds

  • 3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole derivatives

  • 2H-chromen-2-one analogs

  • Thiophene-based heterocycles

This compound stands out due to its multi-functional framework and potential in various applications, making it a valuable subject for further research.

Properties

IUPAC Name

3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFIAKBCVQVZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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